NMDA Receptor Binding Affinity: Ephenidine vs. Diphenidine Enantiomers and Ketamine
Ephenidine exhibits potent NMDA receptor binding with a Ki of 66 nM determined via [3H]-MK-801 competitive radioligand displacement in rat brain membranes [1]. By comparison, the (S)-enantiomer of diphenidine shows a Ki of 130 nM (0.13 μM), while the (R)-enantiomer displays substantially reduced affinity with a Ki of 5250 nM (5.25 μM) [2]. Ketamine, the prototypical arylcyclohexylamine NMDA antagonist, demonstrates weaker binding compared to ephenidine under comparable assay conditions [1]. This quantitative hierarchy—ephenidine (66 nM) > (S)-diphenidine (130 nM) > ketamine > (R)-diphenidine (5250 nM)—provides a clear basis for selecting ephenidine when higher NMDA receptor affinity is required for experimental sensitivity or when enantiomeric variability in diphenidine preparations introduces confounding factors [1][2].
| Evidence Dimension | NMDA receptor binding affinity (PCP site) |
|---|---|
| Target Compound Data | Ki = 66 nM |
| Comparator Or Baseline | Diphenidine (S)-enantiomer Ki = 130 nM; Diphenidine (R)-enantiomer Ki = 5250 nM; Ketamine (less potent than ephenidine per displacement curves) |
| Quantified Difference | Ephenidine exhibits approximately 2-fold higher affinity than (S)-diphenidine and approximately 80-fold higher affinity than (R)-diphenidine |
| Conditions | [3H]-MK-801 competitive radioligand binding in rat brain membrane preparations |
Why This Matters
Higher NMDA receptor affinity (66 nM vs. 130 nM for diphenidine) enables lower working concentrations in electrophysiology experiments and reduces off-target engagement at higher doses, making ephenidine preferable for studies requiring potent NMDA antagonism with minimized secondary pharmacology.
- [1] Kang H, Park P, Bortolotto ZA, Brandt SD, Colestock T, Wallach J, Collingridge GL, Lodge D. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties. Neuropharmacology. 2017 Jan;112(Pt A):144-149. doi: 10.1016/j.neuropharm.2016.08.004. PMID: 27520396; PMCID: PMC5084681. View Source
- [2] Berger ML, Schweifer A, Rebernik P, Hammerschmidt F. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorg Med Chem. 2009 May 1;17(9):3456-62. doi: 10.1016/j.bmc.2009.03.025. PMID: 19345586. View Source
